4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Overview
Description
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.278 g/mol . This compound is characterized by the presence of a fluorine atom, a piperazine ring, and two amino groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1,2-dinitrobenzene and 4-methylpiperazine.
Reaction Conditions: The first step involves the nucleophilic aromatic substitution of 4-fluoro-1,2-dinitrobenzene with 4-methylpiperazine under basic conditions to form 4-fluoro-5-(4-methylpiperazin-1-yl)-1,2-dinitrobenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and amino groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine can be compared with similar compounds such as:
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the benzene ring or piperazine ring can exhibit distinct properties and applications.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s electronic properties, stability, and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMLNGJMVMMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443107 | |
Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174468-55-4 | |
Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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